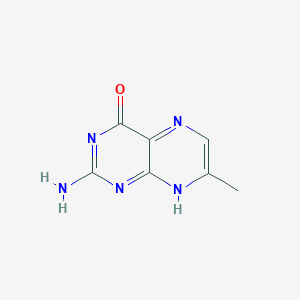

7-Methylpterin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUYCAHGIFPOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156508 | |

| Record name | 7-Methylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-58-9 | |

| Record name | 7-Methylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIA7M20N75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Origins of 7 Methylpterin

Elucidation of 7-Methylpterin Biosynthesis in Methanogenic Microorganisms

The biosynthesis of this compound is intricately linked to the formation of methanopterin (B14432417), a crucial C1 carrier coenzyme in methanogenic archaea. vt.edunih.gov The pterin (B48896) portion of methanopterin originates from guanosine (B1672433) triphosphate (GTP). nih.gov In methanogens like Methanococcus thermophila and Methanobacterium thermoautotrophicum ΔH, the conversion of GTP to 7,8-dihydro-D-erythro-neopterin (H2neopterin) involves H2neopterin 2':3'-cyclic phosphate (B84403) as an intermediate. nih.gov This process is distinct from that in Eucarya and Bacteria as it requires two or more enzymes for the formation of the pterin ring. nih.gov An intermediate in this pathway has been identified as a 2,4,5-triamino-4(3H)-pyrimidinone-containing molecule, likely 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-triphosphate. nih.gov

Precursors and Enzymatic Transformations in Methanopterin Biosynthesis

The biosynthesis of the methanopterin backbone involves several key precursors and enzymatic steps. A pivotal initial reaction is catalyzed by 4-(β-D-ribofuranosyl)aminobenzene-5′-phosphate (β-RFAP) synthase, which condenses p-aminobenzoic acid (pABA) and phosphoribosylpyrophosphate (PRPP) to form β-RFAP, carbon dioxide, and inorganic pyrophosphate. nih.govresearchgate.net This is considered the first dedicated step in methanopterin biosynthesis. nih.gov In Methanocaldococcus jannaschii, the pathway starts with the reaction of 4-hydroxybenzoic acid and PRPP to produce 4-(β-D-ribofuranosyl)hydroxybenzene 5'-phosphate (β-RAH-P), which then condenses with L-aspartate. rhea-db.org

| Precursor | Enzyme | Product | Organism(s) |

| Guanosine Triphosphate (GTP) | Multiple enzymes | 7,8-dihydro-D-erythro-neopterin | Methanococcus thermophila, Methanobacterium thermoautotrophicum ΔH nih.gov |

| p-Aminobenzoic acid (pABA), Phosphoribosylpyrophosphate (PRPP) | β-RFAP synthase | 4-(β-D-ribofuranosyl)aminobenzene-5′-phosphate (β-RFAP) | Methanosarcina thermophila, Methanococcus jannaschii, Archaeoglobus fulgidus researchgate.net |

| 4-Hydroxybenzoic acid, Phosphoribosylpyrophosphate (PRPP) | Not specified | 4-(β-D-ribofuranosyl)hydroxybenzene 5'-phosphate (β-RAH-P) | Methanocaldococcus jannaschii rhea-db.org |

Role of S-Adenosylmethionine in C7 Methylation

The methyl group at the C7 position of the pterin ring in methanopterin is derived from S-adenosylmethionine (SAM). nih.govuni-hannover.de Studies using [U-methyl-2H]methionine showed that the methyl group from methionine is incorporated into the this compound structure with the retention of all three deuterium (B1214612) atoms. nih.govasm.org This confirms that SAM is the direct donor of the methyl group in this crucial modification that distinguishes methanopterin from other pterins like folic acid. vt.edunih.gov

Identification of Key Enzymes and Genetic Loci Involved in Methylation

While the direct donor of the methyl group has been identified, the specific enzyme responsible for the C7 methylation of the pterin ring has been a subject of investigation. In Methanocaldococcus jannaschii, the gene MJ0619, which encodes a putative radical SAM enzyme, is believed to be the methylase. vt.edu When this gene is expressed in E. coli, which does not naturally produce methylated pterins, various methylated pterins are detected, indicating that the MJ0619 protein is responsible for methylation at both the C7 and C9 positions of a pterin substrate. nih.gov Interestingly, in the heterologous E. coli system, it appears that N5,N10-methylene-tetrahydrofolate (CH2H4F) may serve as the C1 source for the methylation, suggesting a unique mechanism for this radical SAM enzyme. nih.gov

| Gene | Enzyme | Function | Organism |

| MJ0619 | Putative radical SAM methylase | Catalyzes methylation at C7 and C9 positions of the pterin ring | Methanocaldococcus jannaschii vt.edunih.gov |

| - | β-RFAP synthase | Catalyzes the first committed step in methanopterin biosynthesis | Methanosarcina thermophila, Methanococcus jannaschii, Archaeoglobus fulgidus researchgate.net |

Oxidative Degradation Pathways Leading to this compound Formation

This compound can be formed as an oxidative degradation product of its fully reduced precursor, tetrahydromethanopterin (H4MPT). vt.edunih.gov

Conversion of Tetrahydromethanopterin to this compound and Derivatives

When extracts of methanogenic bacteria are exposed to air, H4MPT undergoes oxidative cleavage. nih.govasm.org This process yields not only this compound but also other derivatives such as 7-methyllumizine, 6-acetyl-7-methylpterin, and 7-methylxanthopterin. nih.govasm.org The presence of these compounds in air-exposed extracts, and their absence in extracts prepared under anaerobic conditions, strongly indicates that they are products of oxidative degradation. nih.govasm.org

Analogies with Tetrahydrofolic Acid Oxidative Cleavage

The oxidative cleavage of H4MPT to this compound and its derivatives is analogous to the well-documented oxidative cleavage of tetrahydrofolic acid (H4folate). nih.govasm.org H4folate, a structurally similar C1 carrier, also undergoes oxidative cleavage at the C9-N10 bond, yielding a pterin and a p-aminobenzoylglutamate derivative. nih.govcancer.gov This similarity in degradation pathways highlights the chemical parallels between these two important coenzymes, despite their distinct biosynthetic origins and specific metabolic roles. nih.gov

Biological Functions and Physiological Roles of 7 Methylpterin

7-Methylpterin as a Biochemical Marker in Methanogenic Bacteria

The unique presence and origins of this compound in certain microorganisms make it a valuable biomarker for identifying and quantifying methanogenic populations. Its detection can provide insights into the metabolic activity of these specialized archaea.

Specificity and Distribution of this compound in Archaeobacteria

This compound is not universally distributed across all archaea; its presence is a distinctive feature of methanogenic archaea, which utilize a modified C1 carrier known as tetrahydromethanopterin (H4MPT). nih.govnih.gov In contrast, other groups of archaea employ different cofactors for their one-carbon metabolism. For instance, hyperthermophiles such as Pyrobaculum and Sulfolobus utilize C1-carriers that lack the C-7 methyl group on the pterin (B48896) ring. nih.gov Halophilic archaea, on the other hand, typically use folates, similar to bacteria and eukaryotes. nih.gov This specific distribution makes the 7-methylated pterin moiety a key characteristic of methanogens. The biosynthesis of this unique feature involves the transfer of a methyl group from methionine to the pterin precursor, which itself is derived from GTP. nih.govnih.gov

| Archaeal Group | Primary C1 Carrier Cofactor | Presence of this compound Moiety |

| Methanogens | Tetrahydromethanopterin (H4MPT) | Yes |

| Hyperthermophiles (e.g., Pyrobaculum, Sulfolobus) | Unmethylated Pterin Derivatives | No |

| Halophiles | Folates | No |

Applications in the Analysis of Methanogenic Populations

The compound this compound is an oxidative degradation product of the essential cofactor tetrahydromethanopterin found in methanogens. nih.gov When cells are exposed to air during extraction, the more complex tetrahydromethanopterin molecule breaks down, yielding the more stable this compound. nih.gov This relationship allows for the use of this compound as an indirect marker for the presence and abundance of methanogenic archaea in a given environment.

While direct quantification of this compound for biomass estimation is not a commonly cited method, the principle of using unique molecular signatures to assess methanogen populations is well-established. Other biomarkers, such as coenzyme F420, and specific lipids are used to quantify methanogens and their activity. mdpi.comnih.gov The detection and quantification of this compound, often achieved through chromatographic techniques coupled with mass spectrometry, can serve a similar purpose by indicating the original presence of its parent compound, tetrahydromethanopterin, and thus, the methanogens themselves. nih.gov This can be particularly useful in environmental samples where the cultivation of these strictly anaerobic organisms is challenging. nih.gov

Role of this compound within Methanopterin (B14432417) Cofactor Function

This compound forms the core pterin structure of the vital coenzyme tetrahydromethanopterin (H4MPT), which is central to the process of methanogenesis.

Interactions with Methanopterin-Dependent Enzymes

The enzymes involved in the C1 transfer cascade of methanogenesis must specifically recognize and bind to the tetrahydromethanopterin cofactor. While the entire structure of H4MPT is important for these interactions, the pterin moiety is the site of C1 unit attachment and transfer. Research on some H4MPT-dependent enzymes, such as the NADP-dependent methylene (B1212753) tetrahydromethanopterin dehydrogenase, has indicated that modifications to the side chain of the molecule have little impact on enzyme activity. nih.gov This suggests that the core pterin structure, including the 7-methyl group, is critical for proper recognition and function within the active sites of these enzymes.

Potential Interactions and Regulatory Mechanisms involving this compound

The direct role of this compound as a signaling or regulatory molecule is not well-documented in current scientific literature. Pterin derivatives in other biological systems have been shown to have regulatory functions, but this has not been established for this compound in archaea. researchgate.net Regulation in archaea, including methanogens, involves a variety of mechanisms, such as transcription factors and post-translational modifications of chromatin proteins, like methylation, which can alter protein-DNA interactions. researchgate.netfrontiersin.org However, a specific regulatory role for free this compound or its derivatives, outside of its structural contribution to H4MPT, remains an area for future investigation.

Synthetic Methodologies and Chemical Derivatization of 7 Methylpterin

Established Routes for 7-Methylpterin Synthesis

Condensation Reactions in this compound Synthesis

The traditional and most common method for synthesizing the pterin (B48896) ring system is through condensation reactions. For this compound, this typically involves the reaction of a substituted pyrimidine (B1678525) with a dicarbonyl compound. A well-established route is the condensation of 2,5,6-triamino-4-hydroxypyrimidine with methylglyoxal. researchgate.net Another approach utilizes the condensation of 2,4,5-triamino-6-hydroxypyrimidine with glycolaldehyde. asm.org

The reaction conditions, particularly the pH, play a critical role in directing the outcome of the condensation. Under acidic conditions, the condensation of 2,5,6-triaminopyrimidin-4(3H)-one with certain pentos-2-uloses predominantly yields the 7-substituted pterins. researchgate.net This is attributed to the protonation of the C5 amino group of the pyrimidine, which influences its nucleophilicity and favors attack to form the 7-isomer. mdpi.com

Regioselectivity Challenges and Solutions in Isomer Synthesis

Several strategies have been developed to address this issue. One approach involves manipulating the pH of the reaction medium. As mentioned, acidic conditions (pH 3) favor the formation of the 7-substituted isomer, while basic conditions (pH 8) tend to produce the 6-substituted pterin as the major product. researchgate.net This pH-dependent control is linked to the protonation state and resulting nucleophilicity of the amino groups on the pyrimidine ring. mdpi.com

Another method to achieve regiospecificity involves the use of sulfite (B76179) adducts. The addition of sodium bisulfite (NaHSO₃) can help in the separation of 6- and 7-substituted isomers, although its effectiveness can be system-specific. mdpi.com For instance, while successful in some cases, this method was unable to separate 6- and 7-pterin isomers derived from a diketo ester. mdpi.com

Advanced Strategies for this compound Analogue and Derivative Synthesis

Beyond traditional condensation reactions, more advanced synthetic methods have been employed to create a diverse range of this compound analogues and derivatives. These strategies offer greater control over substitution patterns and provide access to compounds that are difficult to synthesize via conventional routes.

Acyl Radical Insertion for C7-Substituted Pterins

A powerful and highly regioselective method for introducing substituents at the C7 position of the pterin ring is the Minisci-type acyl radical insertion. valpo.eduresearchgate.net This reaction is particularly advantageous because pterins, being π-electron deficient, are not amenable to traditional Friedel-Crafts acylation. nih.govresearchgate.net The Minisci reaction, however, proceeds readily with acyl radicals, which exhibit a strong preference for attacking the C7 position of the pterin core. researchgate.net

This method involves reacting pterin with an acyl source, such as an aldehyde or an α-keto ester, in the presence of an oxidant like tert-butyl hydroperoxide and a metal salt like iron sulfate. nih.gov The reaction is notable for its speed, often occurring within minutes, and the frequent precipitation of the 7-substituted product, which simplifies purification. researchgate.netnih.gov This approach has been successfully used to synthesize a variety of 7-acylpterins and 7-alkoxycarbonylpterins with complete regiospecificity for the 7-isomer. nih.govnih.gov

Synthesis of 7-Carboxymethylpterin (7-CMP) as a Building Block

7-Carboxymethylpterin (7-CMP) is a valuable intermediate that serves as a versatile building block for the synthesis of a wide array of pterin derivatives, particularly amides. valpo.eduablesci.com Several synthetic routes to 7-CMP have been explored and optimized based on factors like yield, regioselectivity, and reaction time. ablesci.comresearchgate.net

One pathway to 7-CMP involves the oxidation of this compound to the corresponding 7-carboxypterin, followed by Fischer-esterification to yield the methyl ester. valpo.edu However, this route can be hampered by the initial formation of regioisomeric mixtures of 6- and this compound. valpo.edu

A more direct and regiospecific approach utilizes the acyl radical insertion methodology described previously. valpo.edu Reacting unsubstituted pterin with an appropriate acyl radical precursor directly furnishes 7-CMP, avoiding the issue of regioisomers. valpo.edu This method has been identified as a highly efficient route for generating this key building block. valpo.eduablesci.com

Once obtained, 7-CMP can be readily converted to a variety of amides through a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-promoted amidation reaction. beilstein-journals.orgcore.ac.uk The DBU serves a dual purpose: it forms a soluble salt with the otherwise poorly soluble 7-CMP and also catalyzes the ester-to-amide transformation. beilstein-journals.orgcore.ac.uk This has allowed for the rapid generation of libraries of structurally diverse pterin amides. beilstein-journals.org

Preparation of Oxidized and Reduced this compound Forms

The biological activity of pterins is often dependent on their oxidation state. Therefore, the preparation of both oxidized and reduced forms of this compound is of significant interest.

Oxidized forms, such as 7-methylxanthopterin and 6-acetyl-7-methylpterin, can be generated through the oxidative cleavage of reduced pterin precursors. nih.gov For example, the exposure of cell extracts containing tetrahydromethanopterin (a 7-methylated pterin derivative) to air leads to the formation of these oxidized products. nih.gov Alkaline permanganate (B83412) oxidation of this compound has also been used to produce pterin-7-carboxylic acid. asm.orgpsu.edu

The synthesis of reduced forms, such as tetrahydro-7-methylpterin, is also crucial. The biosynthesis of tetrahydromethanopterin, for example, is believed to proceed from GTP, with the 7-methyl group originating from methionine. asm.orgnih.gov In the laboratory, the reduction of oxidized pterins can be achieved using various reducing agents. For instance, the enzymatic reduction of 8-methylpterin (B77827) yields 8-methyl-5,6,7,8-tetrahydropterin. researchgate.net The synthesis of specific reduced isomers, like (6S)-5,6,7,8-tetrahydro-1,3,5,6-tetramethyllumazine, has been accomplished through condensation of a substituted uracil (B121893) with a chiral diamine. oup.com

Structural Modifications and Design of Novel this compound-Based Compounds

The this compound scaffold, while significant in its own right, also serves as a foundational structure for the synthesis and design of novel pterin-based compounds. Chemists employ various synthetic methodologies to modify its structure, aiming to alter its physicochemical properties or to develop molecules with specific biological activities. These modifications primarily target the methyl group at the 7-position, but also include alterations to the pterin core itself.

A primary and crucial derivatization of this compound is the oxidation of its methyl group. This reaction converts this compound into pterin-7-carboxylic acid (7CP), a key intermediate for further functionalization. schircks.chvalpo.edu The oxidation is commonly achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) in a basic solution. schircks.ch

Once synthesized, pterin-7-carboxylic acid (7CP) becomes a versatile building block for creating a wide array of derivatives. valpo.edu A significant challenge in pterin chemistry is the notoriously poor solubility of many of its derivatives. mdpi.com To address this and to facilitate further reactions, 7CP is often converted into its corresponding ester, 7-carboxymethyl-pterin (7-CMP), through Fischer-esterification. valpo.eduresearchgate.net This ester is a useful scaffold for the rapid generation of structurally diverse pterin amides. valpo.eduresearchgate.net

The synthesis of novel amide derivatives from 7CP or its esters is a prominent strategy in the design of new compounds. mdpi.com This is typically accomplished by reacting the carboxylic acid or ester with a large excess of a desired amine, often under heat in a sealed tube. mdpi.com This method allows for the attachment of various pendant groups to the pterin core via a stable amide linkage at the 7-position, leading to the creation of extensive compound libraries for screening purposes, such as for enzyme inhibitors. valpo.edumdpi.com

Alternative synthetic routes have been developed to bypass the initial synthesis of this compound and its subsequent oxidation, offering more direct access to 7-substituted pterins. One such powerful method is the Minisci-type radical reaction. mdpi.comresearchgate.net This approach allows for the direct and regiospecific insertion of an acyl group onto the C7 position of an unsubstituted pterin ring. researchgate.net A key advantage of this method is its high regioselectivity for the 7-isomer, avoiding the mixture of 6- and 7-substituted regioisomers that often results from traditional Isay condensation methods. valpo.edumdpi.com

Beyond modifying the 7-position substituent, structural alterations can also be made to the heterocyclic pterin core. An example includes the synthesis of reduced forms, such as 7,8-dihydro-8-methylpterin. rsc.org This compound has been prepared via the chemical reduction of a [2-amino-5-(p-chlorophenylazo)-6-hydroxypyrimidin-4-yl(methyl)amino]acetaldehyde precursor. rsc.org Such modifications to the pyrazine (B50134) ring alter the planarity and electronic properties of the molecule.

The design of novel compounds is also inspired by naturally occurring modified folates found in various organisms, which feature a this compound core linked to complex side chains. asm.orgnih.gov For instance, in the archaebacterium Thermococcus litoralis, the this compound unit is part of a larger structure linked to a chain of N-acetylglucosamine residues. nih.gov These natural designs provide a blueprint for creating sophisticated synthetic analogues.

The table below summarizes key structural modifications starting from or leading to this compound derivatives.

| Starting Compound | Modification Type | Key Reagents/Method | Resulting Compound Class |

| This compound | Oxidation | Potassium permanganate (KMnO₄) | Pterin-7-carboxylic acid (7CP) |

| Pterin-7-carboxylic acid (7CP) | Esterification | Methanol, Acid (Fischer-esterification) | 7-Carboxymethyl-pterin (7-CMP) |

| 7-Carboxymethyl-pterin (7-CMP) | Amidation | Various amines, Heat | 7-Pterin Amides |

| Pterin | Radical Acylation | Aldehydes/α-keto esters, Radical initiator (Minisci-type reaction) | 7-Acylpterins |

| Substituted Pyrimidine | Reductive Cyclization | Chemical reduction | 7,8-Dihydro-8-methylpterin |

Advanced Analytical Techniques for 7 Methylpterin Characterization and Quantification

Chromatographic Methodologies for 7-Methylpterin Analysis

Chromatography is a cornerstone for the separation and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pteridines, including this compound, due to its versatility in handling non-volatile and thermally sensitive compounds. sigmaaldrich.com The separation is typically achieved on reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.govsielc.com

The mobile phase composition is critical for achieving good resolution. Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is common. nih.govsielc.com Additives may be included in the mobile phase to improve peak shape and prevent unwanted interactions; for instance, ion-pairing reagents can aid in the separation of charged analytes, while chelating agents like EDTA can mitigate interference from metal ions. nih.govchromatographyonline.commtc-usa.com

A key advantage of HPLC is its compatibility with a range of detectors that offer high sensitivity and selectivity for pterins:

Fluorimetric Detection: Pteridines, including this compound, are naturally fluorescent, making fluorescence detection an exceptionally sensitive method for their quantification. nih.govnih.gov The detector is set to specific excitation and emission wavelengths corresponding to the analyte's spectral properties.

Electrochemical Detection: This method can detect reduced pteridines with high sensitivity by measuring the current generated from their oxidation at an electrode surface. nih.govmdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural confirmation, and is discussed in detail in section 5.3. sielc.comrsc.org

An automatic HPLC system with column switching capabilities can be employed for minimal pre-treatment of biological samples, allowing for the rapid separation of complex mixtures of pterins and other metabolites. nih.gov

| Parameter | Example Condition 1 | Example Condition 2 | Rationale |

| Column | Waters Atlantis dC18 (4.6 x 100 mm, 5 µm) nih.gov | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com | Reverse-phase columns are standard for separating polar pteridines from aqueous samples. |

| Mobile Phase | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN, pH 3.0 nih.gov | Gradient of Acetonitrile (5-60%) with Ammonium Formate buffer sielc.com | The composition is optimized for resolution. Additives like DTT and DTPA stabilize reduced pteridines. nih.gov |

| Detection | Sequential Electrochemical and Fluorescence (Ex/Em: 348/444 nm) nih.gov | UV (275 nm), ELSD, or ESI-MS sielc.com | The choice of detector depends on the required sensitivity and the specific pteridines being analyzed. |

| Application | Analysis of tetrahydrobiopterin (B1682763) and its oxidized derivatives. nih.gov | Separation of various pterins including biopterin, neopterin, and folic acid. sielc.com | The method is adapted to the specific analytical challenge, such as resolving isomers or quantifying trace amounts. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, pterins like this compound are non-volatile due to their polar functional groups (amine and hydroxyl groups). sigmaaldrich.com Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step. sigmaaldrich.comamericanpeptidesociety.org

Derivatization modifies the analyte by replacing active hydrogen atoms with nonpolar functional groups, which increases its volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.comsemanticscholar.orgnih.gov Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz

For this compound, analysis has been successfully performed by converting it into its ditrimethylsilyl derivative. nih.govnih.gov This allows the compound to be vaporized and separated on a GC column. The separated derivative is then introduced into the mass spectrometer, which provides mass spectral data for definitive identification and quantification. nih.govnih.gov This approach has been used to measure the incorporation of stable isotopes into this compound to elucidate its biosynthetic pathways. nih.govnih.gov

| Step | Procedure | Purpose | Key Reagent Example |

| 1. Derivatization | Chemical reaction to modify the analyte. | To increase volatility and thermal stability for GC analysis. nih.gov | Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com |

| 2. Separation | The derivatized sample is injected into the GC. | Separation of the analyte derivative from other components in the mixture based on boiling point and column interaction. americanpeptidesociety.org | N/A |

| 3. Detection | The separated component enters the MS detector. | Ionization and fragmentation of the derivative to produce a unique mass spectrum for identification and quantification. nih.gov | N/A |

| Specific Application | Analysis of this compound. | Measurement of isotope incorporation. nih.govnih.gov | Reagents to form the ditrimethylsilyl derivative of this compound. nih.govnih.gov |

Spectroscopic Approaches in this compound Research

Spectroscopic techniques are indispensable for both detecting this compound and elucidating its precise chemical structure. These methods rely on the interaction of the molecule with electromagnetic radiation.

Fluorescence spectroscopy is a highly sensitive technique that exploits the ability of certain molecules, known as fluorophores, to absorb light at a specific wavelength (excitation) and emit light at a longer wavelength (emission). youtube.com Pteridines are naturally fluorescent compounds, a property that is widely utilized for their detection. mdpi.com

This intrinsic fluorescence allows for the sensitive and selective detection of this compound, often in the context of HPLC analysis where a fluorescence detector is used. nih.govnih.gov The technique can be used to discriminate between different pterins, as their excitation and emission maxima can vary based on their specific chemical structure and the local chemical environment. While specific excitation and emission maxima for this compound are not detailed in the provided context, the general principle applies, and methods developed for similar pterins often utilize excitation wavelengths around 350 nm and measure emission in the 440-450 nm range. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. fmp-berlin.infoyoutube.comspringernature.com It provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in The two most common types of NMR are ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting). For this compound, ¹H NMR would confirm the presence of the methyl group protons and the protons on the pterin (B48896) ring.

¹³C NMR Spectroscopy: Provides a signal for each unique carbon atom in the molecule. bhu.ac.inresearchgate.net The chemical shift of each signal gives insight into the type of carbon (e.g., aromatic, aliphatic, carbonyl). researchgate.netyoutube.com For this compound, ¹³C NMR would show seven distinct signals corresponding to the seven carbon atoms in its structure, confirming the pterin core and the methyl substituent. nih.gov

Together, these NMR techniques provide unambiguous evidence for the molecular structure of this compound by mapping out the connectivity of atoms within the molecule. fmp-berlin.info

| NMR Technique | Information Provided | Application to this compound Structure |

| ¹H NMR | Number of proton types, chemical environment, neighboring protons. youtube.com | Confirms signals for the -CH₃ group and protons on the heterocyclic rings. |

| ¹³C NMR | Number of unique carbon atoms, type of carbon (aliphatic, aromatic, etc.). bhu.ac.inresearchgate.net | Shows 7 distinct carbon signals, confirming the pterin skeleton and the methyl group. nih.gov |

| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons, establishing connectivity. youtube.com | Maps which protons are attached to which carbons, confirming the exact placement of the methyl group at the C7 position. |

Mass Spectrometry-Based Profiling of this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the comprehensive profiling of metabolites, a field known as metabolomics or, more specifically for pteridines, "pterinomics". nih.govnih.gov This approach offers unparalleled sensitivity and specificity for quantifying this compound and its related metabolites in complex biological samples like urine and cerebrospinal fluid. nih.govmdpi.comnih.gov

The LC system separates the different pteridines in the sample before they are introduced into the mass spectrometer. rsc.orgekb.eg The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for their precise identification. rsc.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a specific parent ion (e.g., protonated this compound) and fragmenting it to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint for unambiguous identification. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous analysis of numerous pteridine (B1203161) derivatives. nih.gov These methods are crucial for studying metabolic pathways and for diagnosing diseases where pterin profiles are altered. nih.gov For instance, an LC-MS/MS method was developed to separate and quantify six pterins, including the positional isomers 6-biopterin (B1667280) and 7-biopterin, in urine samples. researchgate.net Such methods provide a more comprehensive evaluation of the pterin pathway than analyzing a single compound alone. nih.govnih.gov

Emerging Analytical Platforms for Comprehensive Pteridine Profiling Incorporating this compound

The landscape of pteridine analysis, including that of this compound, is rapidly evolving, moving away from traditional methods towards more comprehensive and high-throughput platforms. This shift is largely driven by the adoption of advanced analytical technologies that offer superior sensitivity, selectivity, and the capacity for multiplexing—the simultaneous measurement of numerous analytes. The concept of "pterinomics," or the comprehensive profiling of pteridines in a biological sample, is now a tangible goal, enabling researchers to gain a more holistic view of the metabolic pathways where these compounds are involved. nih.govresearchgate.net

A cornerstone of modern pterinomics is the coupling of liquid chromatography with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (Q-TOF). mdpi.com These platforms have proven to be powerful tools for the detailed characterization and quantification of a wide array of pteridines in complex biological matrices such as urine. nih.govmdpi.com

One of the most significant advancements in this area is the development of analytical workflows using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods allow for the simultaneous analysis of large panels of pteridine derivatives, including critical structural isomers (e.g., 6- and 7-substituted pterins), which are often difficult to distinguish using other techniques. researchgate.net For instance, a validated HPLC-MS/MS methodology has been described for the concurrent analysis of 15 pteridine derivatives, which at the time was the largest quantitative panel studied. nih.govresearchgate.net Such methods boast excellent sensitivity, with method detection limits often in the range of 0.025 µg L⁻¹ to 0.5 µg L⁻¹, which is comparable or superior to existing techniques. nih.gov

A critical aspect of these emerging platforms is the move towards analyzing pteridines in their native oxidation states. mdpi.com Historically, many analytical procedures involved an oxidative pretreatment step (e.g., using manganese dioxide or triiodide) to convert unstable reduced pteridines into their more stable, fluorescent, oxidized forms. nih.gov However, recent comparative studies have revealed that these oxidative mechanisms can be inefficient, complex, and concentration-dependent, potentially leading to inaccurate quantification and the formation of non-pteridinic byproducts. nih.gov Modern LC-MS based approaches circumvent the need for this pre-oxidation step, allowing for a more accurate representation of the in-vivo pteridine profile. nih.gov

To enhance throughput for large-scale clinical and epidemiological studies, simplified sample preparation techniques have been introduced. The "dilute-and-shoot" (DS) method, for example, involves minimal sample handling—typically just centrifugation and filtration of a urine sample—prior to analysis by HPLC-Q-TOF-MS. mdpi.com This approach is possible due to the high sensitivity of modern mass spectrometers and the relatively high concentration of many pteridines in urine. mdpi.com Such a methodology has been successfully applied to profile thirteen different pterins and lumazines, demonstrating excellent linearity, sensitivity, and precision. mdpi.com

While LC-MS is at the forefront, other techniques like capillary electrophoresis (CE) coupled with sensitive detectors continue to be employed for pteridine analysis. mdpi.com CE offers advantages in terms of separation efficiency and low sample consumption. However, for comprehensive profiling, LC-MS/MS and LC-HRMS platforms are increasingly favored due to their robustness, sensitivity, and selectivity. mdpi.com

The data generated by these comprehensive profiling platforms provide a detailed "pterinomic" fingerprint, which holds significant promise for biomarker discovery and understanding the molecular epidemiology of diseases. nih.gov

Interactive Data Tables

Applications of 7 Methylpterin in Biological Research and Medicinal Chemistry

Development of 7-Methylpterin-Based Inhibitors

The pteridine (B1203161) scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous enzyme inhibitors. herts.ac.ukcinz.nz While the broader class of pterins has been extensively used to develop therapeutic agents, the specific applications of the this compound moiety are more specialized.

Inhibition of Fungal Methionine Synthase

Methionine synthase (MetH) is a vital enzyme in fungal metabolism, catalyzing the final step in the biosynthesis of the essential amino acid methionine. nih.govnih.gov This enzyme is crucial for fungal growth, anabolism, and virulence, making it a promising target for the development of novel antifungal drugs. nih.govbiorxiv.org The fungal enzyme is cobalamin-independent and differs significantly in structure from the cobalamin-dependent human counterpart, which presents an opportunity for selective inhibition. nih.govbiorxiv.org

Research groups are actively investigating compounds that can inhibit fungal MetH. valpo.eduvalpo.edu The general strategy involves designing molecules that can simultaneously interact with the adjacent binding sites for homocysteine and the pterin-based methyl donor, 5-methyltetrahydrofolate, a feature unique to the fungal enzyme. valpo.edu While pterin-containing compounds are a logical starting point for inhibitor design, the development of inhibitors specifically derived from the this compound scaffold for fungal methionine synthase is not yet extensively documented in the literature. valpo.edumdpi.com However, the foundational knowledge of the enzyme's structure and the importance of the pterin (B48896) binding pocket continue to guide research in this area. biorxiv.orgvalpo.edu

Exploration of Other Enzyme Targets

The pterin nucleus is a versatile scaffold for targeting a variety of enzymes, particularly within pathways involving nucleotide or cofactor biosynthesis. One notable example is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.gov Researchers have successfully designed pterin-based inhibitors that bind to the pterin pocket of DHPS, offering an alternative to traditional sulfonamide drugs. nih.govacs.orgnih.gov

While these studies establish a strong precedent for using pterin analogs as enzyme inhibitors, the specific exploration of this compound as a lead compound for targets other than those in pteridine metabolism itself is a more nascent field. Its structural similarity to other biologically important pterins suggests potential for broader inhibitory activity, representing an area for future investigation in medicinal chemistry. herts.ac.uk

This compound in Molecular Recognition and Sensor Development

Molecular recognition is a fundamental process in biology and a cornerstone of modern sensor technology. researchgate.net Biosensors operate by combining a molecular recognition element, which selectively binds to a target analyte, with a transducer that converts this binding event into a measurable signal. researchgate.netnih.gov

A powerful technique in this field is the creation of molecularly imprinted polymers (MIPs). nih.govresearchgate.net MIPs are synthetic materials engineered to have high-affinity binding sites that are complementary in shape, size, and chemical functionality to a specific target molecule. researchgate.net These "plastic antibodies" offer stability and versatility for use in various sensor systems, including optical and electrochemical devices. nih.govmdpi.com

While the development of MIP-based sensors for detecting a wide range of biological and chemical substances is an active area of research, the specific application of these technologies for the recognition and sensing of this compound is not yet widely reported. nih.govmdpi.com The development of a selective sensor for this compound could have applications in metabolic research, particularly for monitoring pathways where it serves as a biomarker.

Research Tools and Standards in Pteridine Metabolism Studies

One of the most well-established applications of this compound is its use as an analytical standard and research tool for investigating specific metabolic pathways, particularly in methanogenic archaea. nih.govnih.gov In these organisms, the essential coenzyme tetrahydromethanopterin is involved in one-carbon metabolism. nih.gov

During experimental analysis, the unstable tetrahydromethanopterin is often intentionally subjected to oxidative cleavage, which yields the stable and easily quantifiable product, this compound. nih.govnih.govnih.gov By measuring the amount of this compound produced, researchers can accurately determine the original cellular concentration of tetrahydromethanopterin. nih.gov

This method has been instrumental in elucidating the biosynthetic pathway of this unique coenzyme. For example, by providing isotopically labeled precursors like [U-methyl-2H]methionine to bacterial cultures, scientists have traced the origin of the methyl group on the pterin ring. nih.govnih.gov The subsequent isolation and analysis of labeled this compound confirmed that the methyl group at the 7-position is derived from methionine. nih.govnih.gov This application highlights the indispensable role of this compound as a stable biomarker for studying the dynamics of pteridine metabolism in these microorganisms. nih.gov In broader studies of pteridine metabolism, various pteridine derivatives are often used as standards in dosing experiments to probe metabolic pathways in different cell types, such as in cancer research. nih.govresearchgate.net

Table 1: Application of this compound as a Research Tool

| Research Area | Organism/System | Analyte of Interest | Role of this compound | Key Finding |

|---|---|---|---|---|

| Coenzyme Biosynthesis | Methanogenic Bacteria | Tetrahydromethanopterin | Stable oxidative degradation product used for quantification. | Enabled elucidation of the coenzyme's biosynthetic pathway. nih.govnih.gov |

| Metabolic Labeling Studies | Methanogenic Bacteria | Incorporation of Isotopes | Analytical standard to measure isotopic enrichment. | Confirmed methionine as the source of the C7-methyl group. nih.govnih.gov |

Future Directions and Unexplored Avenues in 7 Methylpterin Research

Investigation of Novel Biological Roles and Pathways

The known biological context of 7-Methylpterin is currently confined to its role in the biosynthesis of methanopterin (B14432417), a key C1 carrier coenzyme in methanogenesis. nih.govnih.govasm.org Future research should aim to explore whether this compound has biological functions beyond this pathway. Pteridines as a class are known to be involved in a wide array of biological processes, including acting as enzyme cofactors, pigments, and signaling molecules. cinz.nznih.govroyalsocietypublishing.org

A crucial starting point would be to investigate the presence and potential roles of this compound in organisms other than methanogens. The conservation of pterin (B48896) molecules across different life forms suggests the possibility of undiscovered roles for this compound. researchgate.net Research could focus on identifying enzymes that specifically interact with or modify this compound, potentially uncovering novel metabolic pathways. Given that other pterins are implicated in cellular signaling, exploring whether this compound can act as a sensor for environmental stressors like oxidative or osmotic stress is a promising avenue. researchgate.net Furthermore, the potential for extracellular this compound to be involved in processes like nutrient acquisition or microbial communication remains an open and exciting area for future studies. researchgate.net

Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of pteridine (B1203161) derivatives can be challenging due to the insolubility of the pterin core. researchgate.net Current synthetic routes to 7-substituted pterins often rely on established methods like the Gabriel–Isay or Taylor synthesis, which can have limitations in terms of regioselectivity and the diversity of achievable substituents. researchgate.netnih.gov While derivatization at the 7-position of the pterin ring is often more electronically favored, the development of more versatile and efficient synthetic methodologies is crucial for creating a library of complex this compound analogs for biological screening. researchgate.netresearchgate.net

Future synthetic efforts could focus on developing novel strategies that allow for more precise control over the introduction of various functional groups onto the this compound scaffold. This could involve the exploration of polymer-supported synthesis to facilitate the generation of a diverse library of analogs. mdpi.com Additionally, leveraging modern cross-coupling reactions, such as the Suzuki cross-coupling, could provide alternative and more flexible routes to novel this compound derivatives. nih.gov The development of methods to create highly functionalized 6- and 7-substituted pteridines could also be adapted to generate a wider array of this compound analogs. nih.gov Such advancements would be instrumental in enabling structure-activity relationship (SAR) studies to elucidate the biological functions of this compound and its derivatives. mdpi.com The synthesis and exploration of these new analogs could lead to the discovery of compounds with therapeutic potential, as many pteridine derivatives are being investigated for applications in treating cancer and inflammatory diseases. researchgate.netglobalresearchonline.netnih.govijrpr.comorientjchem.org

Integration of Multi-Omics Approaches in this compound Studies

To gain a comprehensive understanding of the biological context of this compound, the integration of multiple "omics" technologies will be indispensable. researchgate.netsemanticscholar.orgnih.gov While currently, no specific multi-omics studies have focused on this compound, this approach holds immense promise for uncovering its regulatory networks and metabolic functions. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a reductionist view and build a holistic picture of how this compound is involved in cellular processes. researchgate.netmdpi.com

Future studies could employ a multi-omics approach in methanogenic archaea to further elucidate the regulation of methanopterin biosynthesis and the role of this compound within this pathway. nih.gov For instance, by analyzing changes in the transcriptome and proteome in response to varying levels of this compound or its precursors, key regulatory genes and proteins could be identified. Metabolomic analysis would be crucial for identifying novel downstream metabolites of this compound and understanding its metabolic fate. nih.gov Network-based integration of these diverse datasets could reveal previously unknown connections between this compound and other cellular pathways. mdpi.combiorxiv.org Furthermore, applying these techniques to other organisms could lead to the discovery of entirely new biological contexts for this molecule. nih.govvt.edu

Computational Modeling and Quantum Chemical Insights into this compound Reactivity

Computational chemistry and quantum chemical calculations offer powerful tools to investigate the intrinsic properties of this compound and predict its reactivity. nih.gov While some computational studies have been performed on pterins in general, specific in-depth analyses of this compound are lacking. mdpi.com Such studies can provide valuable insights into its electronic structure, conformational flexibility, and potential interaction with biological macromolecules.

Future computational research should focus on detailed quantum chemical calculations of this compound to understand its electronic properties and how the methyl group at the 7-position influences its reactivity compared to other pterins. nih.gov Density Functional Theory (DFT) could be employed to study its various tautomeric forms and their relative stabilities. nih.gov Molecular dynamics simulations could be used to model the interaction of this compound with potential enzyme active sites, providing a basis for the rational design of inhibitors or probes. mdpi.com Furthermore, computational modeling can aid in the interpretation of spectroscopic data and provide a deeper understanding of its photophysical and photochemical properties, an area of growing interest for pterins in general. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.